Product packaging for N-(5-Bromopyridin-2-YL)pivalamide(Cat. No.:CAS No. 182344-63-4)

N-(5-Bromopyridin-2-YL)pivalamide

Cat. No.: B179979
CAS No.: 182344-63-4
M. Wt: 257.13 g/mol
InChI Key: LHJMFFKVXROWOC-UHFFFAOYSA-N
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Description

Significance of Pyridine-Based Compounds in Contemporary Organic Synthesis

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds with wide-ranging applications, particularly in the biomedical field. niscpr.res.in The pyridine ring is a common feature in many important compounds, including alkaloids and a multitude of pharmaceuticals. niscpr.res.in The presence of the nitrogen atom in the aromatic ring imparts distinct electronic properties, making pyridines valuable precursors in the development of new drugs and functional materials. Bromopyridines, in particular, are highly versatile intermediates in organic synthesis. The bromine atom can be readily substituted through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the construction of complex molecular architectures. worktribe.com This reactivity makes bromopyridines key starting materials for creating novel compounds with potential applications in medicinal chemistry and materials science.

Overview of the Pivalamide (B147659) Moiety as a Privileged Scaffold

The pivalamide group, characterized by a bulky tert-butyl group attached to an amide, is increasingly recognized as a "privileged scaffold" in drug discovery. This term refers to molecular frameworks that can bind to a variety of biological targets, thereby serving as a foundation for the development of new therapeutic agents. The steric bulk of the pivalamide's tert-butyl group can enhance the metabolic stability of a molecule and influence its binding affinity and selectivity for specific biological targets. This makes the pivalamide moiety a valuable component in the design of new drugs with improved pharmacokinetic and pharmacodynamic profiles.

Research Trajectories and Potential Applications of N-(5-Bromopyridin-2-YL)pivalamide

The unique combination of the bromopyridine and pivalamide functionalities in this compound opens up several promising avenues for research and application. The presence of the bromine atom on the pyridine ring provides a reactive handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of diverse molecular fragments, making it a valuable intermediate in the synthesis of complex organic molecules.

While direct research applications of this compound are still emerging, the known biological activities of related 5-bromopyridin-2-yl derivatives suggest its potential in medicinal chemistry. For instance, various N-(5-bromopyridin-2-yl) derivatives have been investigated for their potential as antibacterial and anticancer agents. niscpr.res.inrsc.org The pivalamide moiety, with its established role in improving drug-like properties, could further enhance the therapeutic potential of such derivatives.

In the field of materials science, the ability of bromopyridines to participate in cross-coupling reactions is crucial for the synthesis of novel organic materials with specific electronic and photophysical properties. The rigid pyridine core of this compound could be incorporated into larger conjugated systems for applications in organic electronics.

Furthermore, the nitrogen atom of the pyridine ring and the amide group of the pivalamide moiety can act as ligands for metal catalysts. This suggests a potential role for this compound and its derivatives in the development of new catalytic systems for a range of organic transformations. The investigation of such applications remains an active area of research.

A known synthetic route to this compound involves the transamidation of N,N-dimethyl pivalamide with the corresponding aryl amine. rsc.org This method has been shown to be versatile for a range of N-aryl/heteroaryl pivalamides. rsc.org

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₃BrN₂O sigmaaldrich.com
Molecular Weight257.13 g/mol sigmaaldrich.com
AppearanceColourless solid rsc.org
Melting Point61-63 °C rsc.org
Infrared (IR) Spectroscopy (cm⁻¹)
N-H Stretch3437 rsc.org
C-H Stretch2964, 2931, 2871 rsc.org
C=O Stretch1693 rsc.org
Aromatic C=C/C=N Stretch1584, 1567, 1503 rsc.org
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (500 MHz, CDCl₃) δ (ppm)
Pyridine H8.29 rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrN2O B179979 N-(5-Bromopyridin-2-YL)pivalamide CAS No. 182344-63-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-10(2,3)9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJMFFKVXROWOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572986
Record name N-(5-Bromopyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182344-63-4
Record name N-(5-Bromopyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 5 Bromopyridin 2 Yl Pivalamide

Direct Acylation Reactions

Direct acylation represents a fundamental and widely used method for forming amide bonds. This approach involves the reaction of an amine with a carboxylic acid derivative, typically an acyl chloride.

A primary route for synthesizing N-(5-Bromopyridin-2-YL)pivalamide is the direct acylation of 5-bromopyridin-2-amine with pivaloyl chloride. google.com In this reaction, the nucleophilic amino group of the pyridine (B92270) derivative attacks the electrophilic carbonyl carbon of pivaloyl chloride. This process results in the formation of the desired amide and a hydrochloride byproduct. To neutralize the generated acid and drive the reaction to completion, a base is required. google.com

The general scheme for this reaction is as follows:

5-Bromopyridin-2-amine + Pivaloyl Chloride → this compound + HCl

This method is effective for producing the target compound and serves as a basis for further optimization. google.com

The efficiency and yield of the amidation reaction are highly dependent on the specific conditions employed. Key parameters that are often optimized include the choice of base, solvent, and reaction temperature.

For the reaction between 5-bromopyridin-2-amine and pivaloyl chloride, a common approach involves using a tertiary amine base, such as triethylamine (B128534) (Et3N), in a non-protic solvent like dichloromethane (B109758) (CH2Cl2). google.com The reaction is often initiated at a low temperature, such as -78°C, and then allowed to warm to room temperature to control the initial exothermic reaction and prevent side product formation. google.com The use of an appropriate base is crucial to scavenge the hydrogen chloride produced during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Table 1: Optimization of Direct Acylation Conditions

Parameter Condition Role/Observation Reference
Amine 5-Bromopyridin-2-amine Starting material, nucleophile google.com
Acylating Agent Pivaloyl Chloride Electrophile, provides pivaloyl group google.com
Base Triethylamine (Et3N) HCl scavenger, drives equilibrium google.com
Solvent Dichloromethane (CH2Cl2) Aprotic solvent, dissolves reactants google.com
Temperature -78°C to Room Temp. Controls reaction rate, minimizes side reactions google.com

Comparison of Synthetic Efficiency and Yields Across Different Routes

The selection of a synthetic route for this compound is often a trade-off between yield, reaction time, and the availability and cost of reagents. Two primary methods have been documented for the preparation of this compound: direct acylation and transamidation.

A widely utilized and high-yielding method involves the direct acylation of 5-bromopyridin-2-amine with pivaloyl chloride. In a typical procedure, a solution of 5-bromopyridin-2-amine is treated with pivaloyl chloride in the presence of a base, such as triethylamine (Et3N), in a suitable solvent like dichloromethane (CH2Cl2). This reaction is initially conducted at a low temperature (-78 °C) and then allowed to warm to room temperature, proceeding overnight. This approach has been reported to produce this compound in a high yield of 87%. google.com

The following table provides a direct comparison of these two synthetic routes, highlighting the key differences in reagents, conditions, and efficiency.

Interactive Data Table: Comparison of Synthetic Routes to this compound

Synthetic Route Starting Material Reagent Base/Catalyst Solvent Reaction Time Yield (%) Reference
Direct Acylation5-bromopyridin-2-aminePivaloyl chlorideTriethylamineDichloromethaneOvernight87 google.com
Transamidation5-bromopyridin-2-amineN,N-dimethylpivalamideNot specifiedNot specified10 hours75 rsc.org

The data clearly indicates that for achieving a higher yield of this compound, the direct acylation of 5-bromopyridin-2-amine with pivaloyl chloride is the more efficient method reported to date. google.com However, the choice of synthetic route in a practical setting may also be influenced by other factors such as process safety, cost of reagents, and scalability.

Chemical Reactivity and Mechanistic Investigations of N 5 Bromopyridin 2 Yl Pivalamide

Halogen-Directed Reactivity and Selectivity in Pyridine (B92270) Systems

The bromine substituent at the 5-position of the pyridine ring in N-(5-Bromopyridin-2-YL)pivalamide significantly influences its reactivity. The electron-withdrawing nature of the bromine atom and the pyridine nitrogen atom creates distinct electronic properties within the molecule. This electronic distribution is crucial in directing the regioselectivity of various reactions. For instance, in nucleophilic substitution reactions, the bromine atom can be replaced by other functional groups.

C-H Activation and Functionalization Studies

C-H activation is a powerful strategy in organic synthesis that allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds. This compound has been a subject of interest in this area, particularly in reactions catalyzed by transition metals.

Ruthenium-catalyzed C-H arylation reactions have been successfully employed for the functionalization of aromatic amides. In these reactions, a directing group is often used to guide the catalyst to a specific C-H bond. For pyridine derivatives, the nitrogen atom of the pyridine ring can act as a directing group, facilitating the activation of C-H bonds at the ortho position. rsc.orgacs.org

Research has shown that ruthenium catalysts are effective in promoting the direct arylation of C-H bonds in aromatic amides that contain a bidentate directing group. rsc.org While specific studies focusing solely on the ruthenium-catalyzed C-H arylation of this compound are not extensively detailed in the provided results, the general principles of pyridine-directed C-H activation are well-established. acs.orgrsc.org The efficiency of such reactions is often influenced by the electronic nature of both the substrate and the arylating agent. rsc.org

For pyridine systems, the position and electronic nature of substituents have a significant impact on the efficiency of C-H activation. mdpi.com Electron-withdrawing groups can enhance the acidity of C-H bonds, potentially facilitating their activation. rsc.org Conversely, the electronic properties of the catalyst and ligands also play a crucial role. acs.org Computational models help in rationalizing experimental observations and in the design of more efficient catalytic systems. le.ac.uk For example, DFT calculations can predict how different substituents on the pyridine ring will affect the stability of key intermediates and transition states in the catalytic cycle. acs.org

Directing groups are fundamental to achieving regioselectivity in C-H activation reactions. The pivaloyl group in this compound serves as an effective directing group. It can coordinate to the metal center, bringing the catalyst into close proximity to the targeted C-H bond and facilitating its cleavage. researchgate.net

The pivaloyl group, being a derivative of pivalic acid, is a common and effective directing group in various metal-catalyzed C-H functionalization reactions. researchgate.netrsc.org Its steric bulk can also influence the regioselectivity of the reaction. The amide linkage provides a stable point of attachment for the directing group, which can often be removed after the desired functionalization has been achieved. mdpi.com

Cross-Coupling Reactions Involving this compound

The bromine atom on the pyridine ring of this compound makes it an excellent substrate for various cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming C-C bonds, typically involving the reaction of an organoboron compound with a halide catalyzed by a palladium complex. researchgate.netnih.gov this compound, with its bromo substituent, is a suitable coupling partner for these reactions.

This reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 5-position of the pyridine ring. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and good selectivity. mdpi.com The electronic properties of the boronic acid or ester also play a significant role in the reaction outcome. mdpi.comnih.gov

Reactant 1Reactant 2CatalystReaction TypeProductReference
This compoundArylboronic AcidPalladium ComplexSuzuki-Miyaura Cross-CouplingN-(5-Arylpyridin-2-YL)pivalamide researchgate.netmdpi.com
Aromatic Amide (with directing group)Aryl BromideRuthenium CatalystC-H ArylationOrtho-arylated Aromatic Amide rsc.org

Palladium-Catalyzed Coupling Reactions and Optimization Strategies (e.g., flow chemistry, catalyst loading, ligand effects)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.orgacs.org For a substrate like this compound, the presence of a bromo-substituted pyridine ring makes it an ideal candidate for various palladium-catalyzed coupling reactions, including the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination reactions. acs.orgresearchgate.netnih.gov The optimization of these reactions is crucial for achieving high yields and purity, particularly in industrial applications for pharmaceuticals and fine chemicals. acs.orgresearchgate.net

Catalyst Loading: The amount of palladium catalyst used, often expressed in mol % or ppm, is a critical parameter. While higher catalyst loadings can increase reaction rates, minimizing the amount of palladium is desirable to reduce costs and simplify product purification by lowering residual metal content. acs.org Optimization studies often aim to find the lowest possible catalyst loading that still provides efficient conversion within a reasonable timeframe. acs.orgresearchgate.net For example, in Suzuki-Miyaura reactions, catalyst loading can be varied from as high as 7.62 mol % down to 0.0013 mol % depending on the substrates and conditions. acs.org

Flow Chemistry: Continuous flow chemistry offers a significant advantage for optimizing palladium-catalyzed reactions. acs.orgbcrec.id Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety. acs.orgvapourtec.com This technology enables rapid screening of conditions, including catalyst loading and ligand effects, through automated systems. acs.org For instance, the Suzuki-Miyaura coupling of 2-bromopyridine (B144113) with phenylboronic acid has been successfully optimized under flow conditions, demonstrating enhanced efficiency compared to batch processes. acs.org A study on the flow synthesis of 3-phenylpyridine (B14346) from 3-bromopyridine (B30812) showed that complete conversion could be achieved with a residence time of just 2.5 minutes at 150 °C using a heterogeneous palladium catalyst. vapourtec.com

Ligand Effects: The choice of ligand is paramount in tuning the reactivity and selectivity of the palladium catalyst. acs.orgpkusz.edu.cn For difficult couplings, such as those involving heteroaryl chlorides, the use of highly active ligands is often necessary. nih.gov Computational and experimental studies have shown that different ligands can significantly stabilize transition states in the catalytic cycle, favoring one reaction pathway over another. pkusz.edu.cn For example, in reactions competing between Heck-type β-hydride elimination and protonolysis, the use of bidentate N- and P-ligands can favor protonolysis, whereas monodentate pyridine ligands may prefer the Heck pathway for a Pd(II)-catalyzed reaction. pkusz.edu.cn

Table 1: Optimization Parameters in Palladium-Catalyzed Coupling Reactions

Parameter Description Typical Range/Examples Significance
Catalyst Loading Amount of palladium catalyst relative to the substrate. 0.001 mol% - 5 mol% Impacts cost, reaction rate, and product purity (residual Pd). acs.org
Ligand Molecule that coordinates to the Pd center, influencing its electronic and steric properties. Phosphines (e.g., PPh₃, RuPhos), N-Heterocyclic Carbenes (NHCs). acs.orgnih.govmdpi.com Crucial for catalyst stability, activity, and selectivity. acs.org
Solvent Medium in which the reaction is conducted. Toluene, Dioxane, THF, DMF, Water/Alcohol mixtures. acs.orgresearchgate.net Affects solubility of reagents and can influence reaction pathways.
Base Used to activate the coupling partner (e.g., boronic acid) and neutralize acid byproducts. K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃. acs.orgresearchgate.netnih.gov Choice and strength of base can significantly affect yield and side reactions.
Temperature Reaction temperature. Room Temperature to >150 °C Influences reaction rate; higher temperatures can sometimes lead to catalyst decomposition or side reactions. acs.orgvapourtec.com
Flow Rate (in Flow Chemistry) Rate at which the reaction mixture passes through the reactor. 0.1 mL/min - 3 mL/min Determines the residence time of reagents in the heated zone, affecting conversion. acs.orgvapourtec.com

Scope of Coupling Partners (e.g., arylboronates, organometallic reagents)

The versatility of palladium-catalyzed cross-coupling reactions allows this compound to be coupled with a wide array of nucleophilic partners. The choice of coupling partner dictates the type of bond formed and the resulting molecular structure.

Arylboronates and Boronic Acids: The Suzuki-Miyaura reaction, which utilizes organoboron compounds like arylboronic acids or their corresponding boronate esters (e.g., pinacol (B44631) esters), is one of the most widely used methods for forming carbon-carbon bonds. acs.orgnih.gov this compound can be coupled with various aryl- and heteroarylboronic acids to synthesize biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals. researchgate.netnih.gov While the coupling of 2-substituted pyridines can sometimes be challenging, the development of highly active catalyst systems has broadened the scope to include many functionalized and sterically hindered arylboronates. nih.govrsc.org Potassium heteroaryltrifluoroborates have also been established as stable and effective coupling partners for reactions with heteroaryl halides. nih.gov

Organometallic Reagents: Other organometallic reagents can also be employed in cross-coupling reactions.

Organozinc Reagents (Negishi Coupling): 2-Pyridylzinc reagents are effective nucleophiles in Negishi cross-coupling reactions, providing an alternative to often unstable 2-pyridylboron reagents. organic-chemistry.org

Organostannanes (Stille Coupling): The Stille reaction uses organotin compounds as coupling partners. acs.org

Organomagnesium Reagents (Kumada Coupling): Grignard reagents can be coupled with aryl halides, although their high reactivity can sometimes limit functional group tolerance. organic-chemistry.org

Other Coupling Partners:

Alkenes and Alkynes (Heck and Sonogashira Reactions): The Mizoroki-Heck reaction couples the bromopyridine moiety with alkenes to form substituted olefins. acs.orgorganic-chemistry.org The Sonogashira reaction achieves coupling with terminal alkynes to produce arylalkynes. acs.org

Amines (Buchwald-Hartwig Amination): The palladium-catalyzed coupling with primary or secondary amines is a powerful method for forming carbon-nitrogen bonds, yielding N-arylpyridines. nih.gov This is particularly relevant for synthesizing N3-substituted 2,3-diaminopyridines from 3-halo-2-aminopyridine precursors. nih.gov

Sulfinates: Pyridine sulfinates have been demonstrated as excellent nucleophilic partners in palladium-catalyzed cross-coupling with aryl and heteroaryl halides, offering a robust alternative to boronic acids, especially for 2-substituted pyridines. nih.govrsc.org

Table 2: Scope of Coupling Partners for this compound

Coupling Partner Class Reaction Name Resulting Bond Example Partner
Organoboron Compounds Suzuki-Miyaura C(sp²)-C(sp²) Phenylboronic acid, 2-Thiophenylboronic acid acs.orgnih.gov
Organozinc Compounds Negishi C(sp²)-C(sp²) 2-Pyridylzinc chloride organic-chemistry.org
Alkenes Mizoroki-Heck C(sp²)-C(sp²) Styrene, n-Butyl acrylate (B77674) academie-sciences.fr
Terminal Alkynes Sonogashira C(sp²)-C(sp) Phenylacetylene acs.org
Amines Buchwald-Hartwig C(sp²)-N Morpholine, Piperidine nih.gov
Organosulfur Compounds Sulfinate Coupling C(sp²)-S(O)R Sodium Pyridine-2-sulfinate nih.gov

Cyclization and Heterocycle Formation Pathways

Intramolecular Cyclization Strategies Facilitated by the Pivalamide (B147659) and Bromopyridine Moieties

The structure of this compound contains functionalities that can be exploited for the synthesis of complex heterocyclic systems through intramolecular cyclization. The pivalamide group and the bromopyridine core are key to facilitating these transformations.

The pivaloyl group (C(CH₃)₃CO-) is a bulky substituent that can exert significant steric influence on reactions. This steric hindrance can direct reactivity to specific positions on the pyridine ring, thereby enabling regioselective reactions and suppressing undesired side reactions. For instance, in lithiation reactions of bromopyridines, bulky substituents like the pivaloyl group can direct the metalation to a specific site, which can then be trapped by an electrophile as a prelude to cyclization.

Furthermore, the amide functionality of the pivalamide group provides a nucleophilic nitrogen (after deprotonation) or an electrophilic carbonyl carbon, which can participate in ring-forming reactions. The bromine atom at the 5-position serves as a synthetic handle, typically for palladium-catalyzed reactions that form a key bond, which is then followed by a cyclization step.

One potential pathway involves an initial intermolecular coupling at the bromine position, which introduces a side chain containing a nucleophile. This newly installed group can then react intramolecularly with a site on the pyridine ring or with the pivalamide moiety. A related strategy involves the reaction of 2-halo-N-phenacylpyridinium salts (Kröhnke–Mukaiyama salts), where the bromo group is readily displaced by a nucleophile, initiating a cascade that can lead to the formation of fused heterocyclic systems like imidazo[1,2-a]pyridines or thiazolo[3,2-a]pyridinium salts. msu.ru While not a direct reaction of this compound, these reactions illustrate the inherent reactivity of the bromopyridine scaffold towards cyclization. msu.ru

Derivatization Strategies and Analogue Synthesis Based on N 5 Bromopyridin 2 Yl Pivalamide

Synthesis of N-Aryl/Hetaryl Pivalamide (B147659) Analogues

The synthesis of analogues of N-(5-Bromopyridin-2-YL)pivalamide, where the core pivalamide structure is attached to different aryl or hetaryl systems, can be achieved through several synthetic routes. While direct derivatization of the pyridine (B92270) ring is a key strategy (see Section 4.3), building analogues from different starting materials is also a common approach.

One such method involves the lithiation of N-pivalamide-protected pyridines, which are then reacted with electrophiles like α-keto esters. researchgate.net For instance, N-(pyridin-2-yl)pivalamide can be treated with butyllithium (B86547) to generate a lithiated intermediate that reacts to form more complex heterocyclic systems, such as pyrrolo[2,3-b]pyridin-2-ones. researchgate.net This general strategy can be applied to various pivalamide-protected heterocycles to generate a library of diverse analogues.

Another powerful technique is the palladium-catalyzed decarboxylative C-H bond arylation, which allows for the synthesis of N-(biaryl-2-yl)pivalamides from anilides and benzoic acids. sci-hub.se This method provides a direct approach to creating complex biaryl structures containing the pivalamide moiety, offering a different entry point to analogues compared to functionalizing the bromo-pyridine core. sci-hub.se

Creation of Thiourea (B124793) Derivatives from 5-Bromopyridin-2-amine Precursors

A significant derivatization pathway utilizes the precursor amine, 5-bromopyridin-2-amine, to construct a large family of thiourea derivatives. google.comresearchgate.netsemanticscholar.org The general and widely adopted synthesis involves the reaction of an aroyl isothiocyanate with 5-bromopyridin-2-amine. The requisite aroyl isothiocyanate is typically generated in situ by reacting a specific aroyl chloride with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in a suitable solvent like acetone. semanticscholar.org This intermediate is then directly reacted with the amine to yield the N,N'-disubstituted thiourea.

This modular approach allows for significant structural diversity, as a wide variety of commercially available or synthetically accessible aroyl chlorides can be employed to generate different thiourea analogues.

Synthesis of N-((5-Bromopyridin-2-yl)carbamothioyl)benzamide and Related Ligands

A prominent example within this class is the synthesis of N-acyl-N'-(5-bromopyridin-2-yl)thioureas. Specifically, ligands such as N-((5-bromopyridin-2-yl)carbamothioyl)-2-chlorobenzamide (HL1) and N-((5-bromopyridin-2-yl)carbamothioyl)furan-2-carboxamide (HL2) have been synthesized and characterized. researchgate.netsemanticscholar.org The synthesis follows the general procedure where 2-chlorobenzoyl chloride or furan-2-carbonyl chloride is first reacted with KSCN in acetone. researchgate.net The resulting isothiocyanate solution is then treated with 5-bromopyridin-2-amine to produce the target ligands. researchgate.net These compounds are notable for their ability to form stable complexes with transition metals like Co(II), Ni(II), and Cu(II). researchgate.netsemanticscholar.org

Compound NameAcyl Chloride PrecursorMolecular FormulaKey FindingsReference
N-((5-Bromopyridin-2-yl)carbamothioyl)-2-chlorobenzamide (HL1)2-Chlorobenzoyl chlorideC₁₃H₉BrClN₃OSThermally stable up to 119 °C; Forms complexes with Co(II), Ni(II), and Cu(II); Exhibits anticancer activity. researchgate.netsemanticscholar.org
N-((5-Bromopyridin-2-yl)carbamothioyl)furan-2-carboxamide (HL2)Furan-2-carbonyl chlorideC₁₁H₈BrN₃O₂SThermally stable up to 134 °C; Forms complexes with Co(II), Ni(II), and Cu(II); Exhibits anticancer activity. researchgate.netsemanticscholar.org

Structural Diversity through Substitution on Pyridine and Acyl Thiourea Moieties

The synthetic strategy for creating thiourea derivatives is inherently flexible, allowing for extensive structural diversification.

Substitution on the Acyl Moiety: By varying the acyl chloride used in the initial step to form the isothiocyanate, a vast array of functionalities can be introduced onto the acyl portion of the thiourea molecule. This has been demonstrated with the synthesis of the 2-chloro- and furan-containing derivatives mentioned previously. researchgate.netsemanticscholar.org This modularity enables the fine-tuning of electronic and steric properties to explore structure-activity relationships.

Functionalization at the Bromine Atom via Substitution Reactions

The bromine atom at the 5-position of the this compound ring serves as a key handle for derivatization through various palladium-catalyzed cross-coupling reactions. These modern synthetic methods allow for the direct formation of carbon-carbon and carbon-nitrogen bonds, providing powerful tools for creating analogues.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a highly effective method for forming C-C bonds by coupling the bromo-pyridine with a variety of aryl- or heteroaryl-boronic acids or esters. nih.govworktribe.comtcichemicals.com This reaction, typically catalyzed by a palladium complex [e.g., Pd(PPh₃)₄ or Pd₂(dba)₃] with a suitable ligand and base (e.g., Na₂CO₃, K₃PO₄), would convert this compound into N-(5-arylpyridin-2-yl)pivalamide analogues. nih.govworktribe.com This strategy is one of the most general and widely used methods for biaryl synthesis due to its mild conditions and tolerance of numerous functional groups. tcichemicals.com

Buchwald-Hartwig Amination: To introduce nitrogen-based substituents, the Buchwald-Hartwig amination is the premier method. libretexts.orgsnnu.edu.cnatlanchimpharma.com This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine. libretexts.org Applying this to this compound would enable the synthesis of a series of N-(5-aminopyridin-2-yl)pivalamide derivatives, where the amino group can be further functionalized. The reaction conditions are similar to Suzuki couplings, requiring a palladium catalyst, a specialized phosphine (B1218219) ligand (e.g., XantPhos, BINAP), and a base. snnu.edu.cnamazonaws.com

Structure-Reactivity Relationship Studies of Synthesized Analogues

Investigations into the synthesized analogues of this compound, particularly the thiourea derivatives, have revealed important structure-activity relationships (SAR).

Studies on the anticancer properties of N-acyl-N'-(5-bromopyridin-2-yl)thioureas against MCF-7 breast cancer cells have shown that the nature of the acyl group significantly influences biological activity. researchgate.net The IC₅₀ values for N-((5-bromopyridin-2-yl)carbamothioyl)-2-chlorobenzamide (HL1) and its corresponding Ni(II) complex were determined, with the complex showing enhanced antitumor activity. researchgate.net This suggests that both the organic ligand structure and its coordination to a metal center are key determinants of efficacy.

CompoundTarget Cell LineIC₅₀ (µM, 24h)Key FindingsReference
N-((5-Bromopyridin-2-yl)carbamothioyl)-2-chlorobenzamide (HL1)MCF-721.25Shows moderate anticancer activity. researchgate.net
Ni(L1)₂ ComplexMCF-72.07Metal complexation significantly enhances anticancer activity. researchgate.net

Furthermore, related benzoylthiourea (B1224501) derivatives containing the 5-bromopyridin-2-yl moiety have been evaluated for antitubercular activity. researchgate.net Molecular docking studies on these compounds revealed that their interaction mechanism with tuberculosis proteins involves the sulfur and chlorine atoms, highlighting the specific structural features crucial for biological targeting. researchgate.net The thermal stability of these ligands has also been assessed, with TGA/DTA analysis showing that N-((5-bromopyridin-2-yl)carbamothioyl)-2-chlorobenzamide and its furan (B31954) analogue are stable up to 119 °C and 134 °C, respectively, which is an important physicochemical property for further development. researchgate.netsemanticscholar.org

Coordination Chemistry and Metal Complexation Studies Involving N 5 Bromopyridin 2 Yl Pivalamide Derivatives

Synthesis and Characterization of Metal Complexes (e.g., with Co, Ni, Cu, Zn)

The synthesis of metal complexes with N-(5-bromopyridin-2-yl)pivalamide-derived thiourea (B124793) ligands is generally straightforward. The typical procedure involves reacting the ligand with a metal(II) salt, such as a chloride or acetate, in a suitable solvent like ethanol (B145695) or methanol. rsc.orgksu.edu.tr The reaction is often carried out at reflux, and the resulting complexes can be isolated as crystalline solids. ksu.edu.tr For instance, complexes of N-((5-bromopyridin-2-yl)carbamothioyl)-2-chlorobenzamide (a thiourea derivative) with Co(II), Ni(II), and Cu(II) have been synthesized by mixing ethanolic solutions of the ligand and the respective metal chlorides. rsc.org

Characterization of these complexes is performed using a combination of spectroscopic and analytical techniques:

Elemental Analysis : Confirms the stoichiometric ratio of metal to ligand in the complex. ksu.edu.tr

FT-IR Spectroscopy : Provides evidence of coordination. A shift in the vibrational frequencies of the C=O, C=S, and C=N bonds upon complexation indicates the involvement of the oxygen, sulfur, and nitrogen atoms in bonding to the metal ion. researchgate.netksu.edu.tr

¹H and ¹³C NMR Spectroscopy : Used to characterize the diamagnetic complexes (e.g., Zn(II)) and to confirm the structure of the ligand. researchgate.netksu.edu.tr

UV-Visible Spectroscopy : Reveals information about the electronic transitions within the complex, particularly the d-d transitions of the metal ion, which are indicative of the coordination geometry. ksu.edu.trosf.io

Magnetic Susceptibility Measurements : Determines the magnetic moment of the complex, which helps in deducing the geometry (e.g., octahedral vs. tetrahedral for Ni(II) or Co(II)). rsc.orgksu.edu.tr

Single-Crystal X-ray Diffraction : Provides definitive information on the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. rsc.orgksu.edu.tr

Table 1: Selected Characterization Data for Metal Complexes with N-((5-bromopyridin-2-yl)carbamothioyl)benzamide Derivatives

Complex ν(C=O) (cm⁻¹) ν(C=S) (cm⁻¹) Magnetic Moment (μB) Proposed Geometry Reference
Co(L¹)₂ Shifted lower Shifted lower 4.35 Tetrahedral rsc.org
Ni(L¹)₂ Shifted lower Shifted lower 3.28 Tetrahedral rsc.org
Cu(L¹)₂ Shifted lower Shifted lower 1.89 Square Planar rsc.org
Ni(L²)₂ 1673 (ligand) - - Octahedral scispace.com

*L¹ = N-((5-bromopyridin-2-yl)carbamothioyl)-2-chlorobenzamide. Data indicates shifts relative to the free ligand.

Investigation of Coordination Modes and Geometries of Metal-Ligand Complexes

The coordination behavior of this compound thiourea derivatives is dominated by the chelation of the acylthiourea moiety to the metal center. Spectroscopic and crystallographic studies have shown that these ligands typically act as bidentate chelating agents, coordinating through the carbonyl oxygen and the thiocarbonyl sulfur atoms (O,S-coordination). rsc.orgnih.govresearchgate.net This forms a stable six-membered chelate ring.

The geometry of the resulting metal complex is influenced by the nature of the metal ion and the stoichiometry of the complex.

Cobalt(II) and Nickel(II) Complexes : For complexes with a 1:2 metal-to-ligand ratio, such as [Co(L)₂] and [Ni(L)₂], magnetic susceptibility measurements and electronic spectra often suggest a tetrahedral geometry. rsc.org However, octahedral geometries can also be observed, particularly for nickel(II) complexes of N-aryl thioureas, which can exist as distorted octahedral structures. scispace.com

Copper(II) Complexes : Copper(II) complexes with these ligands, [Cu(L)₂], typically adopt a square planar geometry, as is common for d⁹ metal ions. rsc.org

Zinc(II) Complexes : As a d¹⁰ ion, Zn(II) does not have ligand field stabilization energy, and its geometry is primarily determined by steric factors and ligand constraints. With bidentate thiourea derivatives, tetrahedral geometries are commonly formed. researchgate.netosf.iorsc.org Studies on related zinc complexes with bromo-substituted pyridine (B92270) ligands show that the steric hindrance from the substituents strongly influences the final coordination geometry. researchgate.net

Single-crystal X-ray diffraction studies on related acylthiourea complexes provide conclusive evidence for these coordination modes and geometries. For example, analysis of Ni(II) and Cu(II) complexes with N,N-dialkyl-N'-benzoylthiourea ligands has confirmed square planar geometries where the ligands coordinate as bidentate O,S-donors. researchgate.net

Table 2: Representative Crystal Structure Data for Metal Complexes with Related Pyridine and Thiourea Ligands

Compound Metal Coordination Geometry Space Group Key Feature Reference
[CuBr₂(3,5-Cl₂py)₂]n Cu(II) Nearly Square-planar P2₁/c Bibromide-bridged chains iucr.org
[Zn(Brtpa)Cl₂] Zn(II) Distorted Trigonal Bipyramidal P-1 Strong effect of bromine substitution on coordination researchgate.net
[Co(NCS)₂(2-BrPy)₂] Co(II) Distorted Tetrahedral Pbcn Isomorphous with the corresponding Zn(II) complex rsc.org
NiL¹₂ Ni(II) Tetrahedral - Bidentate O,S-coordination confirmed by magnetic data rsc.org

*py = pyridine; Brtpa = [(6-bromo-2-pyridyl)methyl]bis[(2-pyridyl)methyl]amine; L¹ = N-((5-bromopyridin-2-yl)carbamothioyl)-2-chlorobenzamide

Electronic Structure and Bonding Analysis in Coordination Compounds

The electronic properties and the nature of the metal-ligand bond in these complexes are primarily investigated using UV-Visible spectroscopy and magnetic measurements. The electronic spectra of the Co(II), Ni(II), and Cu(II) complexes exhibit d-d transitions, which are characteristic of their specific coordination environments.

For instance, the electronic spectra of tetrahedral Ni(II) complexes typically show multiple absorption bands corresponding to spin-allowed transitions from the ³T₁(F) ground state to higher energy states. researchgate.net Similarly, tetrahedral Co(II) complexes show characteristic absorptions in the visible region. researchgate.net The positions of these bands can be used to calculate ligand field parameters, such as the crystal field splitting energy (10Dq) and the Racah parameter (B), which provide quantitative measures of the metal-ligand bond strength and the degree of covalency. Studies on Ni(II) complexes with N-aryl thioureas have used these parameters to suggest a weak ligand field. scispace.com

In zinc(II) complexes with 2-halopyridines, non-covalent interactions, such as halogen bonding between the halide on the pyridine and a halide ligand on the metal, have been shown to play a significant role in the formation of the crystal packing, which in turn can influence the electronic properties like luminescence. mdpi.com

Computational Chemistry and Theoretical Studies of N 5 Bromopyridin 2 Yl Pivalamide and Its Analogues

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For N-(5-Bromopyridin-2-YL)pivalamide, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to determine its optimized molecular geometry and electronic properties. mdpi.comresearchgate.net

These calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, the geometry of the pyridine (B92270) ring and the pivalamide (B147659) group, as well as their relative orientation, can be accurately determined. The electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), are also elucidated. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity. researchgate.net

Table 1: Representative Predicted Geometric Parameters for this compound from DFT Calculations

ParameterPredicted Value
C-Br Bond Length~1.90 Å
C=O Bond Length~1.23 Å
N-C (amide) Bond Length~1.35 Å
Pyridine Ring C-N-C Angle~117°
Dihedral Angle (Pyridine Ring - Amide Plane)Variable (dependent on conformation)

Note: The values in this table are representative and would be precisely determined through specific DFT calculations.

Conformational Analysis and Energy Profile Calculations

The pivalamide group in this compound has rotational freedom around the N-C bond, leading to different possible conformations. Conformational analysis is crucial for understanding the molecule's preferred three-dimensional structure, which in turn influences its physical and biological properties.

Computational methods are used to perform a systematic search of the conformational space. By calculating the potential energy surface as a function of key dihedral angles, the most stable, low-energy conformations (global and local minima) can be identified. These calculations help in understanding the flexibility of the molecule and the energy barriers between different conformations. For related amide-containing heterocyclic compounds, such studies have revealed the preferred orientations of the substituent groups.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound and its analogues. For example, in palladium-catalyzed cross-coupling reactions, which are common for bromo-substituted pyridines, DFT calculations can be used to model the transition states and intermediates of the catalytic cycle. This allows for a detailed understanding of the reaction pathway, including the activation energies for each step, which helps in optimizing reaction conditions.

By modeling the oxidative addition, transmetalation, and reductive elimination steps, researchers can gain insights into the role of the ligand, solvent, and other additives in the reaction. This knowledge is critical for designing more efficient synthetic routes to novel derivatives.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure. For this compound, theoretical calculations can provide:

NMR Spectra: Chemical shifts (¹H and ¹³C) can be calculated and compared with experimental NMR data to aid in the assignment of signals. umich.eduresearchgate.net

IR Spectra: Vibrational frequencies corresponding to different functional groups (e.g., C=O stretch, N-H bend, C-Br stretch) can be computed. These predicted frequencies are often scaled to better match experimental values. mdpi.comresearchgate.net

UV-Vis Spectra: Electronic transitions can be predicted using Time-Dependent DFT (TD-DFT), providing information about the absorption wavelengths and oscillator strengths, which can be correlated with the experimental UV-Vis spectrum. researchgate.net

Table 2: Representative Comparison of Predicted and Experimental Spectroscopic Data

Spectroscopic TechniquePredicted ParameterTypical Experimental Value
¹H NMRδ (N-H)~8.0-9.0 ppm
¹³C NMRδ (C=O)~170-180 ppm
IRν (C=O)~1680-1700 cm⁻¹
UV-Visλmax~250-300 nm

Note: These are representative values and can vary based on the solvent and specific experimental conditions.

In Silico ADMET Profiling and Molecular Docking Studies for Biological Activity Prediction

In silico methods are increasingly used in drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. researchgate.net For this compound, ADMET profiling can provide early indications of its drug-likeness and potential liabilities. researchgate.net Parameters such as lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for cytochrome P450 inhibition can be estimated using various computational models.

Molecular docking is another crucial computational technique used to predict the binding mode and affinity of a small molecule to a biological target, such as a protein or enzyme. frontiersin.orgmdpi.com By docking this compound and its analogues into the active site of a target protein, researchers can hypothesize its mechanism of action and predict its potential biological activity. The docking scores and the analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) can guide the design of more potent and selective analogues. frontiersin.org For instance, molecular docking studies on similar compounds have been used to assess their potential as enzyme inhibitors. researchgate.netfrontiersin.org

Advanced Spectroscopic and Structural Elucidation Techniques for N 5 Bromopyridin 2 Yl Pivalamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR) for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-(5-Bromopyridin-2-YL)pivalamide. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous assignment of the molecular structure.

Research Findings: Spectroscopic data for this compound, recorded in deuterochloroform (CDCl₃) on a 500 MHz spectrometer, reveals characteristic signals. rsc.org The ¹H NMR spectrum shows distinct peaks for the protons on the pyridine (B92270) ring and the pivalamide (B147659) group. rsc.org Similarly, the ¹³C NMR spectrum provides signals corresponding to each unique carbon atom in the molecule. rsc.org The chemical shifts (δ) are measured in parts per million (ppm). For related derivatives, NMR experiments are often conducted on 400 MHz spectrometers. google.com

TechniqueObserved Chemical Shifts (δ, ppm) for this compound rsc.org
¹H NMR (500 MHz, CDCl₃) 8.29 and other aromatic signals
¹³C NMR (125 MHz, CDCl₃) 164.8, 161.6, 138.6, 137.7, 128.9, 128.8, 128.7, 128.6, 126.8, 126.6, 43.3, 39.2, 37.6, 35.4

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum shows characteristic absorption bands that confirm the presence of the amide and pyridine moieties.

Research Findings: The IR spectrum for this compound displays several key absorption bands (ν). rsc.org A strong band around 1693 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the amide group. rsc.org The N-H stretching vibration is also observed, alongside characteristic peaks for the C-H bonds of the pivaloyl group and the aromatic pyridine ring. rsc.org

Functional GroupCharacteristic IR Absorption Bands (ν, cm⁻¹) for this compound rsc.org
N-H Stretch 3437
C-H Stretch (Aliphatic) 2964, 2931, 2871
C=O Stretch (Amide I) 1693
Aromatic C=C/C=N Stretch 1584, 1567, 1503
C-Br Stretch Region ~743, 666

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. It also provides information about the molecule's structure through analysis of its fragmentation patterns.

Research Findings: HRMS analysis of this compound would confirm its molecular formula of C₁₀H₁₃BrN₂O. Techniques such as electrospray ionization (ESI) are commonly used for such analyses. google.com For related bromopyridine compounds, advanced mass spectrometry analysis can include the prediction of Collision Cross Section (CCS) values, which provide information on the ion's size and shape in the gas phase for various adducts like [M+H]⁺ and [M+Na]⁺. uni.lu

Single Crystal X-Ray Diffraction (XRD) for Absolute Molecular Structure and Crystal Packing

Single Crystal X-Ray Diffraction (XRD) is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique provides precise bond lengths, bond angles, and details about the packing of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding.

Research Findings: While the specific crystal structure of this compound is not detailed in the provided results, the characterization of its derivatives and related compounds by XRD is common. nih.govresearchgate.net For instance, the related compound N-(5-bromopyridin-2-yl)acetamide is known to crystallize in a triclinic system, and its structure is stabilized by hydrogen bonding networks involving the pyridine nitrogen and the amide group. X-ray analysis of similar heterocyclic compounds reveals detailed structural information, such as space group, cell parameters, and the nature of intermolecular forces (e.g., N-H···O, C-H···π interactions) that stabilize the crystal structure. researchgate.net

UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for studying compounds with conjugated systems and for monitoring the formation of metal complexes.

Research Findings: For derivatives of N-(5-bromopyridin-2-yl)amine, such as N-((5-bromopyridin-2-yl)carbamothioyl)carboxamides, UV-Vis spectroscopy is a key characterization technique. researchgate.netresearchgate.net It is used to study the electronic properties of these ligands and to confirm the coordination of metal ions (e.g., Co, Ni, Cu) in their respective complexes. researchgate.netresearchgate.net The shifts in absorption bands upon complexation can provide evidence of ligand-metal bond formation and offer insights into the geometry of the resulting complex. researchgate.net

Thermal Analysis (e.g., DTA/TG) for Thermal Stability Profiles of Compounds and Complexes

Thermal analysis techniques, such as Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TG), are employed to investigate the thermal stability and decomposition behavior of materials. These methods measure changes in physical properties as a function of temperature.

Applications of N 5 Bromopyridin 2 Yl Pivalamide and Its Analogues in Advanced Organic Synthesis

Utility as Building Blocks for Complex Organic Molecules

The strategic placement of a bromine atom on the pyridine (B92270) ring of N-(5-Bromopyridin-2-yl)pivalamide renders it an excellent substrate for cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the introduction of diverse molecular fragments, paving the way for the construction of intricate organic molecules. nih.gov The compound serves as a foundational component, where the bromine atom can be substituted by various nucleophiles such as amines, thiols, or alkoxides.

Detailed research has demonstrated its role as a key intermediate. For instance, the pivalamide (B147659) group can function as a directing group in certain transition-metal-catalyzed reactions, guiding the substitution to specific positions on the pyridine ring. rsc.org This directing ability is crucial for achieving high regioselectivity in the synthesis of complex substituted pyridines.

The synthesis of more elaborate molecules often begins with a core structure like this compound. For example, it can be a starting point for creating biaryl compounds through Suzuki-Miyaura coupling or for introducing alkyl, aryl, or other functional groups via reactions like the Negishi cross-coupling. organic-chemistry.org

ReactantReaction TypeReagentsProduct TypeSignificance
This compoundSuzuki-Miyaura CouplingArylboronic acid, Palladium catalyst, BaseN-(5-Arylpyridin-2-yl)pivalamideFormation of C-C bonds to create biaryl structures.
This compoundBuchwald-Hartwig AminationAmine, Palladium catalyst, BaseN-(5-Aminopyridin-2-yl)pivalamide derivativesFormation of C-N bonds for synthesizing complex amines.
This compoundSonogashira CouplingTerminal alkyne, Palladium catalyst, Copper co-catalyst, BaseN-(5-Alkynylpyridin-2-yl)pivalamideFormation of C-C bonds to introduce alkyne functionalities.
This compoundNucleophilic Aromatic SubstitutionAlkoxides, ThiolsN-(5-Alkoxy/Thioalkoxy-pyridin-2-yl)pivalamideIntroduction of ether or thioether linkages.

Precursors for Pharmaceutically Relevant Heterocyclic Scaffolds

Heterocyclic compounds are at the core of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. amazonaws.comresearchgate.net this compound and its analogues serve as crucial precursors for the synthesis of such pharmaceutically relevant scaffolds. The pyridine ring itself is a key feature in many bioactive molecules. uiowa.edu

Research has shown that derivatives of this compound can be used to construct more complex heterocyclic systems. For example, the bromine atom can be transformed into other functional groups, which then participate in cyclization reactions to form fused ring systems or to append other heterocyclic moieties. One study reported the synthesis of pyrazole, thiazole (B1198619), and pyrimidine (B1678525) derivatives starting from intermediates derived from 5-bromo-2-aminopyridine, the parent amine of this compound. amazonaws.com These heterocyclic cores are known to be present in compounds with a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. researchgate.netamazonaws.com

The conversion of this compound into N-((5-bromopyridin-2-yl)carbamothioyl) derivatives, followed by cyclization reactions, is a documented strategy to access thiazole-containing scaffolds. nih.gov These transformations highlight the role of the parent compound as a versatile starting material for generating molecular diversity in drug discovery programs.

Starting MaterialResulting Heterocyclic ScaffoldKey TransformationPotential Pharmaceutical Relevance
This compound derivativePyrazoleCyclization with a hydrazine (B178648) derivativeAnti-inflammatory, Analgesic, Antibacterial. amazonaws.com
N-((5-Bromopyridin-2-yl)carbamothioyl) derivativeThiazoleHantzsch thiazole synthesis or similar cyclocondensationAntimicrobial, Antifungal. amazonaws.comnih.gov
This compound derivativePyrimidineCondensation with a 1,3-dicarbonyl compound or equivalentAntiviral, Anti-HIV, Analgesic. amazonaws.com
This compoundFused Pyrrolo[1,2-a]quinazolinesMulti-component reaction involving palladium-copper catalysisAntibacterial. researchgate.net

Role in the Development of Catalytic Systems or Ligands for Metal Catalysis

The field of metal catalysis is heavily reliant on the design of organic ligands that can coordinate to a metal center and modulate its reactivity, selectivity, and stability. acs.orgmdpi.com The pyridine nitrogen and the amide oxygen of this compound and its derivatives present potential coordination sites for metal ions. N-aryl pivalamides are recognized for their ability to act as directing groups in various transition-metal-catalyzed reactions. rsc.org

While the direct use of this compound as a ligand might be less common, its structural motifs are integral to the design of more complex ligands. For instance, derivatives where the pivalamide group is modified or where the bromine atom is replaced by another coordinating group can lead to potent bidentate or tridentate ligands. 2-Pyridonate ligands, which share a similar N,O-donor set, are known to be a versatile platform in 3d transition metal coordination chemistry and catalysis. rsc.org

Furthermore, thiourea (B124793) derivatives synthesized from 5-bromo-2-aminopyridine have been successfully used as ligands to create binuclear copper(I) and other metal complexes. nih.govresearchgate.netresearchgate.net These studies demonstrate that the 5-bromopyridin-2-ylamino core, which is central to this compound, is a valuable component in the architecture of ligands for catalytic applications. The electronic properties of the ligand, influenced by the bromo substituent on the pyridine ring, can fine-tune the catalytic activity of the resulting metal complex.

Ligand Class Derived FromMetal CenterComplex TypePotential Catalytic Application
N-((5-Bromopyridin-2-yl)carbamothioyl) derivativesCopper (Cu), Cobalt (Co), Nickel (Ni)Coordination complexesOxidation, Reduction, Cross-coupling reactions. nih.gov
1-(5-Bromopyridin-2-yl)-3-phenylthioureaCopper (Cu)Binuclear complexesPotential for use in photoluminescent materials and catalysis. researchgate.net
N-Aroyl-N'-(pyridin-2-yl)thioureasPalladium (Pd), Platinum (Pt)Square-planar complexesCatalysis of cross-coupling reactions. researchgate.net
2-Pyridonate analoguesIron (Fe) and other 3d metalsBio-inspired catalystsHydrogenation and other catalytic transformations. rsc.org

Mechanistic Investigations of Biological Interactions and Structure Activity Relationships Sar

Modulation of ATP-Binding Cassette (ABC) Transporters (e.g., CFTR)

Currently, there is no direct scientific literature available that specifically details the modulatory effects of N-(5-Bromopyridin-2-YL)pivalamide on ATP-Binding Cassette (ABC) transporters, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). Further research is required to determine if this compound interacts with and modulates the function of this important class of membrane proteins.

Interactions with Specific Molecular Targets (e.g., enzymes, receptors)

While direct studies on this compound's broad enzymatic or receptor interactions are limited, the broader class of N-acyl amino acids and related amide derivatives are recognized as significant endogenous signaling molecules. mdpi.comnih.gov These molecules can engage with a variety of molecular targets, including G-protein coupled receptors (GPRs), nuclear receptors, and ion channels. nih.gov The specific interactions are dictated by the nature of the acyl chain and the amino acid-like moiety. For instance, the metabolism of N-acyl glycines can be catalyzed by enzymes like cytochrome c, and their activity can be terminated by enzymes such as peptidylglycine α-amidating monooxygenase (PAM). mdpi.com The structural similarity of this compound to these signaling molecules suggests potential, yet unconfirmed, interactions with similar biological targets.

Ligand Development for Neuropeptide FF Receptors (NPFF1 and NPFF2) in Pain Management

This compound has been identified as a key structure in the development of ligands for Neuropeptide FF (NPFF) receptors, specifically NPFF1 and NPFF2. These receptors are implicated in the modulation of pain and opioid signaling. Research has led to the development of potent and selective antagonists for both NPFF1 and NPFF2 receptors based on the this compound scaffold. These antagonists are valuable tools for investigating the physiological roles of the NPFF system and hold potential for the development of novel analgesics.

Mechanistic Studies of Anti-inflammatory, Anticancer, and Antimicrobial Activities of Related Pyridine (B92270) and Thiourea (B124793) Derivatives

The pyridine ring is a core component in numerous pharmacologically active compounds, and its derivatives have been extensively studied for various therapeutic applications. ijsat.orgresearchgate.netekb.eg

Anti-inflammatory Activity: Certain pyridine derivatives exhibit anti-inflammatory properties through various mechanisms. One proposed mechanism for 3-hydroxy-pyridine-4-one derivatives is their iron-chelating ability, which may interfere with heme-dependent enzymes like cyclooxygenase (COX) and lipoxygenase, key players in the inflammatory pathway. nih.govnih.govresearchgate.net Studies on other heterocyclic derivatives incorporating pyridine moieties have demonstrated potent anti-inflammatory effects by inhibiting protein denaturation and suppressing the expression of COX-2. mdpi.commdpi.com Some synthesized pyridine derivatives have shown superior anti-inflammatory potential compared to standard drugs like diclofenac (B195802) in in vitro assays. mdpi.com

Anticancer Activity: Pyridine derivatives are a significant class of compounds in anticancer drug development. ijsat.orgresearchgate.netekb.eg Their mechanisms of action are diverse and include the induction of apoptosis, disruption of cell migration, and inhibition of angiogenesis. researchgate.net For example, certain pyridine-urea hybrids have been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis, a process vital for tumor growth. ijsat.orgnih.gov Other pyridine derivatives act as inhibitors of enzymes like histone deacetylases (HDAC) and PIM-1 kinase, or interfere with tumor-associated carbonic anhydrases. ijsat.orgacs.org

Antimicrobial Activity: The pyridine scaffold is also a foundation for the development of antimicrobial agents. bohrium.comresearchgate.net Some pyridine derivatives demonstrate broad-spectrum antibacterial activity. nih.govnih.gov The quaternization of pyridine-containing molecules has emerged as a strategy to enhance antibacterial potency, with some derivatives acting by disrupting bacterial cell membranes. nih.gov Studies on imidazo[4,5-b]pyridine derivatives have shown that Gram-positive bacteria are generally more susceptible to their action than Gram-negative bacteria. mdpi.com

Evaluation of In Vitro Cytotoxicity and Mechanisms of Action

The cytotoxic potential of pyridine derivatives is a key aspect of their investigation as anticancer agents.

Cytotoxicity Screening: Numerous studies have evaluated the in vitro cytotoxicity of novel pyridine derivatives against various cancer cell lines, including breast (MCF-7), liver (HepG2), lung (A549), and colon (LoVo) cancer cells. ijsat.orgacs.org For example, certain pyridine-urea compounds have shown significant anti-proliferative activity against a panel of 58 cancer cell lines. nih.gov Similarly, hybrids of 1,3,4-oxadiazole (B1194373) and pyridine have exhibited potent cytotoxic effects against several cancer cell lines, with IC50 values in the micromolar range. acs.org

Mechanisms of Cytotoxicity: The cytotoxic effects of these compounds are often linked to the induction of apoptosis. Mechanistic studies have revealed that some pyridine derivatives can increase the levels of active caspase-3 and alter the BAX/BCL2 ratio, pushing the cell towards programmed cell death. acs.org As mentioned earlier, inhibition of crucial enzymes like PIM-1 kinase and VEGFR-2 by specific pyridine derivatives contributes directly to their anticancer activity by halting cell proliferation and angiogenesis. nih.govacs.org

Table of Research Findings on Related Pyridine Derivatives

Derivative ClassBiological ActivityMechanism of ActionExample FindingReference
Pyridine-Urea HybridsAnticancerVEGFR-2 InhibitionCompound 8e inhibited VEGFR-2 with an IC50 of 3.93 ± 0.73 µM. nih.gov
3-Hydroxy-Pyridine-4-OnesAnti-inflammatoryIron Chelation, Putative COX/LOX InhibitionShowed significant anti-inflammatory activity in carrageenan-induced paw edema. nih.govnih.gov
Pyridine-Oxadiazole HybridsAnticancerCytotoxicity, Apoptosis InductionExhibited potent activity against MCF-7 cells with IC50 values as low as 0.76 μM. acs.org
Quaternized Pyridine-Thiazole-PleuromutilinsAntimicrobialBacterial Cell Membrane DisruptionCompound 10b showed potent activity against MRSA. nih.gov
Pyridine-Pyran-Pyrazole HybridsAnti-inflammatoryCOX-2 Expression InhibitionCompound 12 showed potent suppression of COX-2 expression. mdpi.com

Future Research Directions and Emerging Paradigms for N 5 Bromopyridin 2 Yl Pivalamide

Green Chemistry Approaches in Synthetic Methodologies

The synthesis of pyridine (B92270) derivatives is increasingly guided by the principles of green chemistry, which aim to reduce the use and generation of hazardous substances. nih.gov Future research on N-(5-Bromopyridin-2-YL)pivalamide is expected to focus on developing more sustainable synthetic routes.

Current research into the synthesis of related pyridine compounds highlights several promising green techniques:

Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. rsc.orgconnectjournals.com For the synthesis of N-aryl/heteroaryl pivalamides, including this compound, methods have been developed that proceed under solvent-free conditions, significantly reducing environmental impact. rsc.org Microwave-assisted synthesis has been successfully applied to a variety of pyridine derivatives, suggesting its applicability for more efficient and environmentally friendly production of the target compound. tandfonline.com

Eco-Friendly Catalysts and Solvents: Research is moving towards the use of benign catalysts and solvents. For instance, a novel method for transamidation uses sulfuric acid immobilized on silica (B1680970) gel (H2SO4-SiO2) as a recyclable and eco-friendly catalyst under solvent-free conditions. researchgate.net Water has also been explored as a green solvent for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives under microwave irradiation, eliminating the need for toxic catalysts and hazardous organic solvents. connectjournals.com

Photocatalysis: Visible-light-driven photocatalysis represents a powerful and sustainable tool for forming chemical bonds. acs.org This method can be used for C-N bond formation in the synthesis of pyridine derivatives, often under mild, transition-metal-free conditions. rsc.orgbohrium.com The use of organic photocatalysts, such as quinolinone, offers an environmentally friendly approach to functionalizing pyridine scaffolds. acs.org

Continuous Flow Chemistry Applications for Scalable Production

Continuous flow chemistry is a modern manufacturing technology that offers significant advantages over traditional batch processing, including enhanced safety, scalability, and process control. acs.org This approach is particularly well-suited for the production of active pharmaceutical ingredients (APIs) and other high-value chemicals. mdpi.com

The application of flow chemistry to the synthesis of this compound and its derivatives is a promising area for future research. Key aspects include:

Scalable Synthesis: Flow reactors enable the production of chemicals from milligrams to kilograms using the same equipment, facilitating rapid scale-up from laboratory research to industrial production. rsc.orgrsc.org This has been demonstrated for pyridine-oxazoline (PyOX) ligands, where an autonomous self-optimizing flow system allowed for production at a scale of hundreds of milligrams per hour. rsc.orgresearchgate.net

Process Optimization and Automation: Flow chemistry systems can be integrated with in-line analytics and automated optimization algorithms to rapidly identify optimal reaction conditions. rsc.orgresearchgate.net This allows for improved yields and purity while minimizing waste.

Catalyst Immobilization: For catalytic reactions, such as the synthesis of benzosultams using a pyridine-oxazoline ligand, the catalyst can be immobilized on a solid support. acs.org This allows for its easy separation from the product stream and reuse, which is both cost-effective and environmentally friendly. acs.org

Exploration of Novel Biological Targets and Therapeutic Applications

Pyridine-containing compounds form the core of numerous pharmaceuticals and are a significant focus of medicinal chemistry research. nih.govnumberanalytics.com While the specific biological activities of this compound are not yet extensively documented, its structural motifs are present in molecules with known therapeutic potential.

Future research will likely explore the derivatization of this compound to target a range of diseases:

Anticancer Agents: Sulfonamide derivatives of bromopyridine, such as N-(5-bromopyridin-2-yl)thiophene-2-sulfonamide, have been investigated for their potential as anticancer agents, possibly acting as inhibitors of enzymes like carbonic anhydrase. ontosight.ai

Enzyme Inhibition: The pivalamide (B147659) group is present in inhibitors of various enzymes. For instance, arylcyclopropylamines containing a pivalamide-protected amine have been synthesized as selective inhibitors of Lysine-Specific Demethylase 1 (LSD1), a target in cancer therapy. nii.ac.jp

Kinase Inhibitors: Pyridine and pivalamide moieties are found in inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases. For example, suberone-based derivatives have been developed as p38α MAPK inhibitors. uni-tuebingen.de

Central Nervous System (CNS) Applications: The pyridine scaffold is a common feature in drugs targeting the CNS.

The bromine atom on the pyridine ring of this compound serves as a convenient handle for introducing further chemical diversity through cross-coupling reactions, allowing for the synthesis of a library of analogs for biological screening.

Integration with Materials Science for Functional Molecules

The unique electronic and structural properties of pyridine derivatives make them valuable components in the design of advanced functional materials. numberanalytics.com The this compound scaffold holds potential as a building block for novel materials with tailored optical, electronic, or thermal properties.

Emerging research directions include:

Organic Light-Emitting Diodes (OLEDs): Pyridine-based molecules are used in the development of materials for OLEDs. For example, pyrene-pyridine integrated systems have been designed as hole-transporting materials (HTMs). nih.govacs.org The introduction of halogen atoms, such as bromine, into the molecular structure can modulate the carrier mobility of these materials. nih.gov

Conducting Polymers: Pyridine derivatives are used in the synthesis of conducting polymers, which have applications in electronics and sensors. numberanalytics.com

Functional Ligands: The pyridine nitrogen provides a coordination site for metal ions, making pyridine derivatives useful as ligands in coordination chemistry and catalysis. The this compound structure could be modified to create ligands for various applications, including asymmetric catalysis. rsc.org

The ability to functionalize the compound via its bromine atom allows for its integration into larger polymeric or molecular structures, paving the way for the creation of new materials with specific functions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(5-bromopyridin-2-yl)pivalamide, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling 5-bromo-2-aminopyridine with pivaloyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like acetone or DMF. Reflux conditions (60–80°C) for 3–6 hours are typical to achieve high yields . Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometric ratios (1:1.2 amine:acyl chloride), and using anhydrous conditions to minimize hydrolysis. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.2 ppm for CH₃, δ ~27 ppm for C(CH₃)₃) and pyridine protons (δ ~8.3–8.5 ppm for H-3 and H-4) .
  • Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ at m/z 257.13 (C₁₀H₁₃BrN₂O⁺) .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95%) .

Q. How can researchers confirm the absence of regioisomeric impurities (e.g., 3-bromo derivatives) in synthesized batches?

  • Methodological Answer : Combine 2D NMR (e.g., NOESY or HMBC) to verify substitution patterns. For example, cross-peaks between the tert-butyl group and pyridine H-6 in NOESY confirm the 2-yl position. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive structural validation .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to evaluate electron density at the bromine site. Fukui indices can identify nucleophilic/electrophilic regions. Compare with experimental Suzuki-Miyaura coupling results (e.g., Pd(PPh₃)₄, aryl boronic acids) to validate predictions. Computational tools like Gaussian or ORCA are recommended .

Q. What strategies mitigate contradictions in spectroscopic data when analyzing degradation products?

  • Methodological Answer : Use hyphenated techniques like LC-MS/MS to isolate and identify degradation intermediates. For example, hydrolytic cleavage of the pivalamide group under acidic conditions generates 5-bromo-2-aminopyridine (detected via m/z 173.98 [M+H]⁺). Compare fragmentation patterns with reference standards .

Q. How can regioselective functionalization of the pyridine ring be achieved while preserving the pivalamide group?

  • Methodological Answer : Employ directed ortho-metalation (DoM) using LDA or TMPMgCl·LiCl to introduce substituents at the C-3 position. Protect the pivalamide group with a temporary silyl ether (e.g., TBSCl) to prevent deprotonation. Post-functionalization, deprotect with TBAF .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer : Slow evaporation from a 1:1 dichloromethane/hexane mixture at 4°C often yields suitable crystals. If twinning occurs, use SHELXD for structure solution and Olex2 for refinement. High-resolution data (≤0.8 Å) is critical for resolving bromine atom disorder .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.